![molecular formula C29H28O9 B1681553 Schisantherin D CAS No. 64917-82-4](/img/structure/B1681553.png)
Schisantherin D
Overview
Description
Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera . It exhibits anti-HIV replication activities and inhibits endothelin receptor B (ETBR). It also has hepatoprotective effects .
Synthesis Analysis
The synthesis of Schisantherin D involves a complex metabolic pathway. A study on the medicinal plant Schisandra sphenanthera revealed that lignans were preferentially enriched in fruit and roots . According to weighted gene co-expression network analysis, several genes can be related to the accumulation of lignans in S. sphenanthera fruit and roots .
Molecular Structure Analysis
The molecular structure of Schisantherin D is part of the dibenzocyclooctadiene lignans, which are the main active constituents of Schisandra chinensis . The schisandrin content serves as the benchmark for assessing the quality of Schisandra chinensis .
Scientific Research Applications
Antioxidant and Neuroprotective Effects
Studies have shown Schisantherin D's potential in improving cognitive functions and memory. For instance, it has been found effective in restoring learning and memory impairment in mice induced by D-galactose, suggesting its utility in managing aging-related cognitive decline. This restoration is attributed to its antioxidant activities, demonstrating an increase in superoxide dismutase activity and a decrease in malondialdehyde content in mice, indicating a reduction in oxidative stress (Liu et al., 2018).
Anti-Inflammatory Properties
Schisantherin D also exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide-treated RAW 264.7 cells, it reduced levels of pro-inflammatory cytokines and inhibited the nuclear factor-κB and mitogen-activated protein kinase pathways, illustrating its potential in treating inflammation-related disorders (Ci et al., 2010).
Neurodegenerative Disease Management
Further, its application extends to neurodegenerative disease management, such as Parkinson's disease, by protecting dopaminergic neurons against toxins. Schisantherin D's ability to regulate intracellular reactive oxygen species and nitric oxide levels, along with modulation of signaling pathways like MAPKs, PI3K/Akt, and GSK3β, underscores its therapeutic value in neurodegenerative conditions (Zhang et al., 2015).
Liver Protection
In liver ischemia-reperfusion injury models, Schisantherin D has demonstrated protective effects by inhibiting the mitogen-activated protein kinase pathway, thereby reducing oxidative/nitrosative stress, inflammatory responses, and cell apoptosis, suggesting its role in liver injury prevention and treatment (Zheng et al., 2017).
Potential in Alzheimer's Disease
Schisantherin D has also been researched for its potential in Alzheimer's disease treatment. It was found to attenuate cognitive deficits, oxidative stress, and neurodegeneration induced by amyloid-beta in mice, positioning it as a candidate for Alzheimer's disease therapy (Li et al., 2014).
Cardioprotective Effects
Additionally, Schisantherin D has been identified to have cardioprotective effects against myocardial ischemia-reperfusion injury by reducing infarct size, oxidative stress, and cell apoptosis, suggesting its utility in heart disease management (Chang et al., 2013).
Future Directions
properties
IUPAC Name |
[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEJVRVFUGSAJF-SSEZWIOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316924 | |
Record name | Schisantherin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Schisantherin D | |
CAS RN |
64917-82-4 | |
Record name | Schisantherin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64917-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Schisantherin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schisantherin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCHISANTHERIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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